![molecular formula C23H25N3O5 B2872911 Ethyl 2-(2,5-dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899972-24-8](/img/structure/B2872911.png)
Ethyl 2-(2,5-dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including an ethyl carboxylate, a dihydroxyphenyl group, and a spirocyclic system involving a pyrazolo[1,5-c][1,3]oxazine and a piperidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the spirocyclic system and the introduction of the ethyl carboxylate and dihydroxyphenyl groups. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system. The relative configuration of the different parts of the molecule could have a significant impact on its properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. The ethyl carboxylate and dihydroxyphenyl groups could be sites of reactivity, and the spirocyclic system might also undergo reactions depending on its exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the relative configuration of its different parts. These properties could include its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimetabolites in Purine Biochemical Reactions
This compound exhibits properties similar to purine analogs, making it valuable as an antimetabolite in purine biochemical reactions. Its structure allows it to interfere with the synthesis and repair of DNA, which is crucial in the treatment of diseases where cell division is out of control, such as cancer .
Antitrypanosomal Activity
The compound has shown potential in the treatment of trypanosomiasis, a disease caused by parasitic protozoans. Its efficacy in inhibiting the growth of Trypanosoma brucei, the causative agent of sleeping sickness, has been a significant focus of pharmaceutical research .
Antischistosomal Activity
Schistosomiasis, caused by Schistosoma parasites, is another target for this compound. It has demonstrated the ability to inhibit the lifecycle of the parasites, offering a promising avenue for the development of new antischistosomal drugs .
Enzyme Inhibition
The compound has been identified as an inhibitor of several enzymes, including HMG-CoA reductase, COX-2, AMP phosphodiesterase, and KDR kinase. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like inflammation, hypercholesterolemia, and cancer .
Benzodiazepine Receptor Ligands
As a selective peripheral benzodiazepine receptor ligand, this compound could be used in the development of anxiolytic drugs that do not cross the blood-brain barrier, potentially reducing central nervous system side effects associated with traditional benzodiazepines .
Anticancer Activity
The compound’s structure is conducive to the development of oncological agents. Its potential in targeting cancer cells has been explored, particularly in its role as a CDK2 inhibitor, which is a critical regulator of cell cycle progression. By inhibiting CDK2, the compound could halt the proliferation of cancer cells .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-(2,5-dihydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-2-30-22(29)25-11-9-23(10-12-25)26-19(16-5-3-4-6-21(16)31-23)14-18(24-26)17-13-15(27)7-8-20(17)28/h3-8,13,19,27-28H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZOLDWCMNVBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)O)O)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.